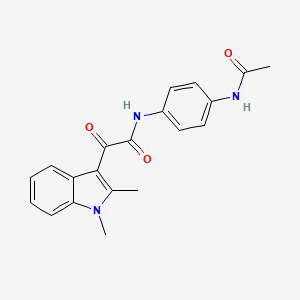

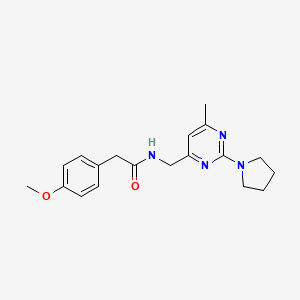

![molecular formula C14H8ClNO2S B2403078 1-(3-chlorobenzoyl)benzo[c]isothiazol-3(1H)-one CAS No. 877811-83-1](/img/structure/B2403078.png)

1-(3-chlorobenzoyl)benzo[c]isothiazol-3(1H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Isothiazole, or 1,2-thiazole, is an organic compound with the formula (CH)3S(N). The ring is unsaturated and features an S-N bond . The isomeric thiazole, where the S and N are not directly bonded, is far more common . Isothiazones are produced by oxidation of enamine-thiones . The ring structure of isothiazole is incorporated into larger compounds with biological activity such as the pharmaceutical drugs ziprasidone and perospirone .

Molecular Structure Analysis

The molecular structure of isothiazole consists of a five-membered ring with three carbon atoms, one nitrogen atom, and one sulfur atom . The ring is unsaturated and features an S-N bond .Mechanism of Action

Target of Action

Similar compounds have been shown to interact with various proteins and enzymes, such as n-myristoyltransferase (nmt), which plays a crucial role in the post-translational modification of proteins .

Mode of Action

It’s suggested that the compound may form stable complexes with its targets through hydrophobic, π-stacking, and h-bond interactions . The compound’s benzylic position may undergo nucleophilic substitution reactions, which could potentially alter the function of the target protein .

Biochemical Pathways

Given its potential interaction with nmt, it could influence the myristoylation process, which is essential for protein localization and function .

Pharmacokinetics

Computational studies suggest that similar compounds have a good pharmacokinetic profile .

Result of Action

Some studies suggest that similar compounds exhibit antileishmanial activity, indicating that they may interfere with the growth and proliferation of certain parasites .

Advantages and Limitations for Lab Experiments

One of the main advantages of 1-(3-chlorobenzoyl)benzo[c]isothiazol-3(1H)-one is its ability to inhibit the activity of acetylcholinesterase, which makes it suitable for use in the development of new drugs for the treatment of Alzheimer's disease. This compound also possesses antibacterial and antifungal properties, which make it suitable for use in the development of new antibiotics. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for research on 1-(3-chlorobenzoyl)benzo[c]isothiazol-3(1H)-one. One area of research is the development of new drugs for the treatment of Alzheimer's disease. This compound has been found to inhibit the activity of acetylcholinesterase, which makes it a promising candidate for the development of new drugs for the treatment of this disease. Another area of research is the development of new antibiotics. This compound possesses antibacterial and antifungal properties, which make it a promising candidate for the development of new antibiotics. Finally, there is a need for further research on the mechanism of action of this compound, as this will help to better understand its potential applications in various fields.

Conclusion:

In conclusion, this compound is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound can be synthesized through the reaction between 3-chlorobenzoyl chloride and benzo[c]isothiazol-3(2H)-one in the presence of a base such as triethylamine. This compound has been extensively studied for its potential applications in various fields, including the development of new drugs for the treatment of Alzheimer's disease and the development of new antibiotics. This compound possesses antibacterial, antifungal, and antitumor properties, which make it suitable for use in these applications. Further research is needed to better understand the mechanism of action of this compound and its potential applications in various fields.

Synthesis Methods

1-(3-chlorobenzoyl)benzo[c]isothiazol-3(1H)-one can be synthesized through the reaction between 3-chlorobenzoyl chloride and benzo[c]isothiazol-3(2H)-one in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then converted into this compound through a series of steps. The yield of the synthesis process is generally high, and the purity of the product can be improved through recrystallization.

Scientific Research Applications

1-(3-chlorobenzoyl)benzo[c]isothiazol-3(1H)-one has been extensively studied for its potential applications in various fields. It has been found to possess antibacterial, antifungal, and antitumor properties, which make it suitable for use in the development of new drugs. This compound has also been studied for its potential use in the treatment of Alzheimer's disease, as it has been found to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the degradation of acetylcholine, a neurotransmitter that is important for memory and learning.

Properties

IUPAC Name |

1-(3-chlorobenzoyl)-2,1-benzothiazol-3-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8ClNO2S/c15-10-5-3-4-9(8-10)13(17)16-12-7-2-1-6-11(12)14(18)19-16/h1-8H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJKRQDVGOUOHQF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)SN2C(=O)C3=CC(=CC=C3)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8ClNO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)-2-(1H-benzo[d]imidazol-1-yl)ethanone](/img/structure/B2402999.png)

![2-chloro-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-6-fluorobenzamide](/img/structure/B2403006.png)

![2-(3-chlorophenyl)-9-(2-methoxyphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2403007.png)

![Ethyl [1,2,4]triazolo[4,3-a]pyridine-3-carboxylate](/img/structure/B2403013.png)

![N-[3-(N-ethylanilino)propyl]-4-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)butanamide](/img/structure/B2403015.png)